2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide
Description
2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide is a thiazolidinone derivative characterized by a 4-bromophenyl acetamide group attached to a 2-amino-4-oxo-thiazol ring. Its molecular formula is C₁₁H₁₀BrN₃O₂S (molecular weight: 328.19 g/mol) . The bromine substituent on the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUURQZRUVBUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bromoacetamide with Thiourea
A common approach involves reacting 2-bromo-N-(4-bromophenyl)acetamide with thiourea in a polar aprotic solvent (e.g., acetone or DMF) under basic conditions. Potassium carbonate (K₂CO₃) is often used to deprotonate thiourea, facilitating nucleophilic attack on the α-carbon of the bromoacetamide. The reaction proceeds via a two-step mechanism:
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Thioureide intermediate formation : Thiourea attacks the electrophilic α-carbon, displacing bromide and forming a thioether linkage.
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Intramolecular cyclization : The amine group of the thioureide intermediate attacks the carbonyl carbon, eliminating water and forming the 4,5-dihydrothiazol-4-one ring.
Representative conditions :
Functionalization of the Thiazole Ring
After cyclization, the 2-amino group on the thiazole ring is introduced via hydrolysis or substitution.
Amination via Hydrolysis of Thioamide Intermediates
In some protocols, the thiazole intermediate is initially synthesized with a thioamide group at position 2, which is subsequently hydrolyzed to an amine using aqueous ammonia or hydrazine hydrate. For example:
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Thioamide formation : Cyclization with thiourea yields 2-thioxo-4,5-dihydrothiazole.
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Hydrolysis : Treatment with hydrazine hydrate in ethanol converts the thioamide to an amine, yielding the 2-amino-4-oxothiazole scaffold.
Key analytical validation :
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IR spectroscopy : Loss of thioamide C=S stretch (~1,200 cm⁻¹) and appearance of N–H bends (~1,650 cm⁻¹).
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¹H NMR : A singlet at δ 3.40–4.20 ppm confirms the NH₂ group.
Acetamide Side-Chain Introduction
The N-(4-bromophenyl)acetamide moiety is typically introduced before thiazole cyclization to avoid side reactions.
Bromophenyl Acetamide Synthesis
4-Bromoaniline is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is then used in the cyclization step with thiourea.
Reaction specifics :
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Solvent : 1,4-Dioxane or dichloromethane
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Base : Triethylamine (1.1 equiv)
Optimization Strategies
Solvent and Base Selection
Temperature Control
Maintaining reflux conditions (~70°C) accelerates cyclization but requires careful monitoring to prevent decomposition.
Analytical Characterization
Challenges and Limitations
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Regioselectivity : Competing reactions at the α-carbon of acetamide can yield isomeric byproducts.
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Purification : Recrystallization from ethanol is required to remove unreacted 4-bromoaniline, reducing overall yield (~60–70%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . The presence of the thiazole ring is crucial for enhancing activity against a range of pathogens.
- Mechanism of Action : Thiazole derivatives often disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to cell death.
- Case Study : A study demonstrated that derivatives containing the thiazole moiety exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics such as ampicillin and streptomycin .
- Data Table :
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 5 | |
| Compound B | Escherichia coli | 10 | |
| Compound C | Pseudomonas aeruginosa | 15 |
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied, with promising results against various cancer cell lines.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell cycle progression.
- Case Study : In a recent investigation, a series of thiazole derivatives were tested against several human cancer cell lines, including A549 (lung adenocarcinoma) and U251 (glioblastoma). Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .
- Data Table :
Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have also been explored, showing potential in treating epilepsy.
- Mechanism of Action : These compounds may modulate neurotransmitter systems or inhibit ion channels involved in neuronal excitability.
- Case Study : In a picrotoxin-induced convulsion model, certain thiazole derivatives showed significant reduction in seizure frequency and duration compared to control groups .
- Data Table :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the bromophenyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Tautomerism: Compounds like 3a-A and 3c-A exist as tautomeric mixtures (e.g., imino vs. amino forms), affecting their stability and NMR spectra .
Key Observations :
- Hantzsch cyclization is favored for simplicity and moderate yields (75–81%) .
- Bromophenyl derivatives may require optimized conditions due to steric and electronic effects .
Physicochemical and Spectral Properties
NMR Spectral Data
Biological Activity
The compound 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula: CHBrNOS
- Molecular Weight: 328.19 g/mol
- CAS Number: Not specified in the search results.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated promising antibacterial activity comparable to standard antibiotics like norfloxacin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound d1 | E. coli | 32 µg/mL |
| Compound d2 | S. aureus | 16 µg/mL |
| Compound d3 | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays using the MCF7 breast cancer cell line revealed that several thiazole compounds exhibited cytotoxic effects. The compound d6 was identified as particularly effective, showing an IC value lower than that of doxorubicin, a commonly used chemotherapeutic agent .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| Compound d6 | MCF7 | 5.0 |
| Compound d7 | MCF7 | 7.2 |
| Doxorubicin | MCF7 | 10.0 |
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For instance, the presence of electron-withdrawing groups in the thiazole moiety enhances the binding affinity to target proteins involved in cancer cell proliferation and bacterial resistance mechanisms .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in treating infections caused by multidrug-resistant organisms .
- Cytotoxicity Assessment : Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, revealing that modifications to the phenyl ring significantly influenced their anticancer potency. The presence of halogen substituents was found to enhance cytotoxic activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
